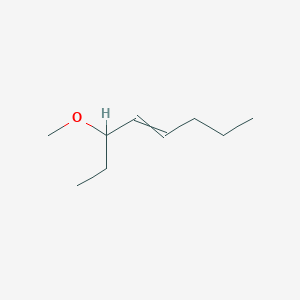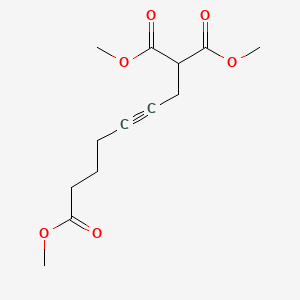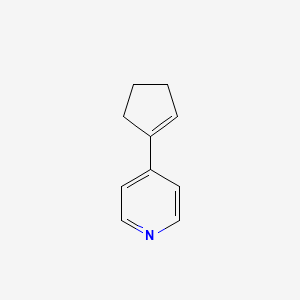
Pyridine, 4-(1-cyclopenten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(1-cyclopenten-1-yl)- is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopentenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of pyridine with cyclopentadiene in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent to facilitate the process.
Industrial Production Methods
Industrial production of Pyridine, 4-(1-cyclopenten-1-yl)- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, cyclopentyl-substituted pyridines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Pyridine, 4-(1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 4-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the cyclopentenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Similar in structure but with a pyrrolidine ring instead of a pyridine ring.
Pyridine, 4-(1-cyclopentyl)-: Similar but with a cyclopentyl group instead of a cyclopentenyl group.
Uniqueness
Pyridine, 4-(1-cyclopenten-1-yl)- is unique due to the presence of both a pyridine ring and a cyclopentenyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
56698-37-4 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(cyclopenten-1-yl)pyridine |
InChI |
InChI=1S/C10H11N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3,5-8H,1-2,4H2 |
InChI Key |
RNIJECJSOSXLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


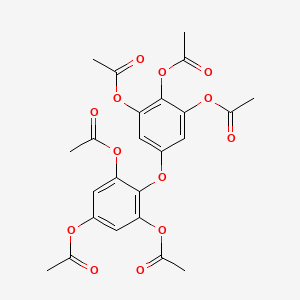
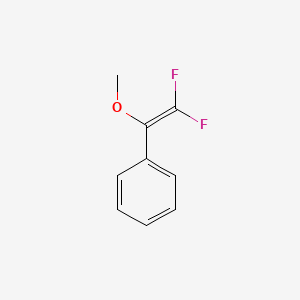
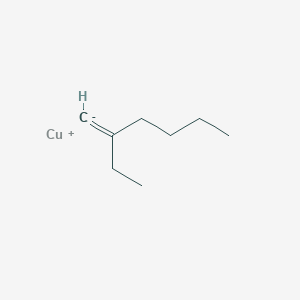

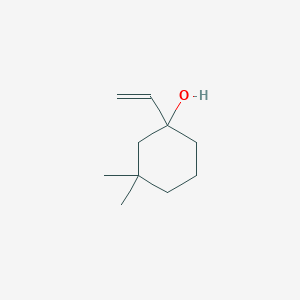
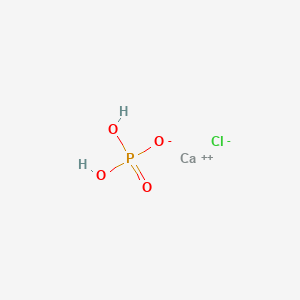
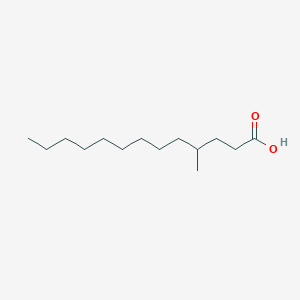
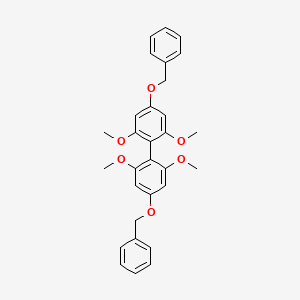

![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
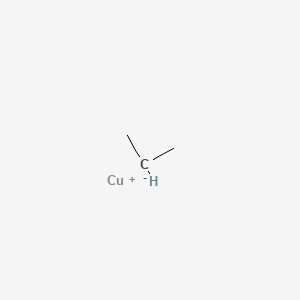
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
